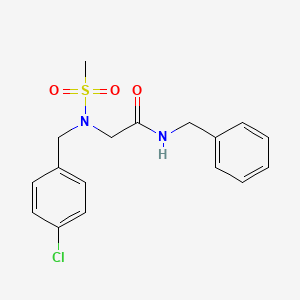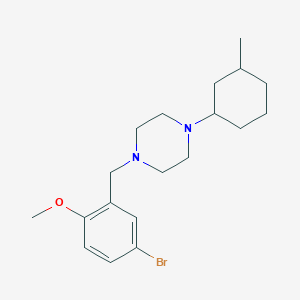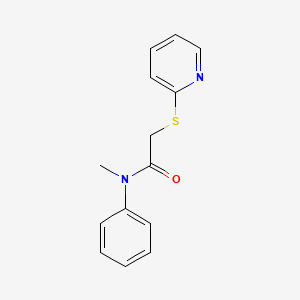![molecular formula C19H28N2O B4928911 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928911.png)
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, also known as MEP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research as a selective serotonin reuptake inhibitor (SSRI) and has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. In
作用機序
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which in turn enhances serotonin neurotransmission. The exact mechanism by which this compound achieves this is not fully understood, but it is believed to involve binding to the serotonin transporter and blocking its ability to reuptake serotonin.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on serotonin neurotransmission, it has been shown to increase the release of dopamine and norepinephrine in certain brain regions. It has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in regulating the body's response to stress. This compound has been shown to reduce the release of corticotropin-releasing hormone (CRH), which is a key regulator of the HPA axis.
実験室実験の利点と制限
One of the main advantages of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone as a research tool is its selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, like all research tools, this compound has its limitations. One limitation is that it is not a natural compound, and therefore its effects may not accurately reflect the effects of endogenous serotonin. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. One area of interest is the potential therapeutic applications of this compound in the treatment of depression and anxiety disorders. Further research is needed to determine the efficacy and safety of this compound in human clinical trials. Another area of interest is the role of this compound in modulating the activity of the HPA axis. It is possible that this compound may have applications in the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD). Finally, there is interest in developing new compounds based on this compound that may have improved pharmacological properties. These compounds could potentially be used as novel antidepressants or anxiolytics.
合成法
The synthesis of 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-(4-methylcyclohexyl)piperazine with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst. The resulting product is then reduced using hydrogen gas and a palladium on carbon catalyst to yield this compound. The purity of the compound can be further improved through recrystallization.
科学的研究の応用
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. It has been found to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. This mechanism of action is similar to that of other SSRIs such as fluoxetine and sertraline, which are commonly used antidepressants. This compound has also been found to have anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
特性
IUPAC Name |
1-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-3-7-18(8-4-15)20-11-13-21(14-12-20)19-9-5-17(6-10-19)16(2)22/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYXALRTYMLNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)
![3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4928883.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4928895.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4928905.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4928916.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4928924.png)